molecular formula C25H27N3O5 B2690599 5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one CAS No. 1903155-28-1

5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2690599
CAS No.: 1903155-28-1
M. Wt: 449.507
InChI Key: ZFDFLHKJRMOJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the methoxy and phenyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the piperidine and pyridine rings.

    Substitution reactions: to introduce the methoxy and phenyl groups.

    Coupling reactions: to link the different parts of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one apart is its unique combination of functional groups and its potential for diverse applications in multiple fields.

Properties

IUPAC Name

4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-17-13-20(14-23(29)26(17)2)33-19-9-11-27(12-10-19)25(31)21-16-28(18-7-5-4-6-8-18)24(30)15-22(21)32-3/h4-8,13-16,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDFLHKJRMOJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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